3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, often referred to by its developmental code name CP-690,550, is a synthetic small molecule that acts as a potent and selective inhibitor of JAK3. [, , , , , , , , , , ] This compound belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. [, , , , , , , , , , ] Its primary role in scientific research stems from its ability to selectively block the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. [, , , , , , , , , ]
One approach involves the alkylation of suitable primary amines with crotyl bromide, followed by acylation with methyl malonyl chloride. [] The resulting intermediate undergoes a manganic triacetate dihydrate/cupric acetate-induced radical cyclization to yield 1-substituted-4-vinyl-3-carbomethoxy-2-pyrrolidinones. [] Subsequent thiation and guanidine cyclization afford the desired 2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines. [] Palladium-catalyzed C-C coupling with a suitable glutamate derivative leads to the formation of the final compound. []
Alternative synthetic routes utilize chiral resolution techniques employing intermediates like (1-benzyl-4-methylpiperidin-3-yl)methylamine. [, ] These methods facilitate the separation and isolation of the enantiomerically pure (3R,4R)-isomer of the compound. [, ]
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile can undergo salt formation with various acids, including citric acid, to enhance its pharmaceutical properties. [, ] This reaction involves the protonation of the basic nitrogen atom in the pyrrolo[2,3-d]pyrimidine ring by the acidic proton of citric acid. [, ]
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile exerts its biological effects through the inhibition of JAK3. [, , , ] This inhibition occurs through competitive binding to the ATP-binding site of JAK3, preventing the phosphorylation of downstream signaling molecules, such as STAT proteins. [, , , ] The (3R,4R) stereochemistry is crucial for its selectivity and potency towards JAK3. []
Inhibition of JAK/STAT Signaling: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is extensively studied for its ability to inhibit JAK/STAT signaling. [, , , ] This pathway plays a crucial role in immune responses, cell growth, and differentiation, making its dysregulation a contributing factor to various diseases. [, , , ] By selectively targeting JAK3, the compound modulates the immune response, offering therapeutic potential for autoimmune and inflammatory diseases. [, , , ]
Investigation of Kinase Selectivity: The compound serves as a valuable tool for investigating the selectivity of kinase inhibitors. [] Its specific binding affinity for JAK3 allows researchers to delineate the structural features and interactions responsible for targeted kinase inhibition. []
Development of Novel Therapeutics: The discovery and characterization of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile have paved the way for developing other selective JAK inhibitors. [, ] This has significant implications for treating diseases like rheumatoid arthritis, where aberrant JAK/STAT signaling contributes to the pathogenesis. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6